molecular formula C20H22N2O4 B565300 Nomifensine-d3 Maleic Acid Salt CAS No. 1795140-41-8

Nomifensine-d3 Maleic Acid Salt

Cat. No.: B565300
CAS No.: 1795140-41-8
M. Wt: 357.424
InChI Key: GEOCVSMCLVIOEV-REHQRYIOSA-N
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Description

Nomifensine-d3 Maleic Acid Salt is a labeled analogue of Nomifensine, a norepinephrine-dopamine reuptake inhibitor. This compound is primarily used in scientific research, particularly in studies involving dopamine release and reuptake mechanisms. It is distinguished by its molecular formula C20H19D3N2O4 and a molecular weight of 357.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in maintaining the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nomifensine-d3 Maleic Acid Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Nomifensine-d3 Maleic Acid Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic labeling and mass spectrometry.

    Biology: Employed in studies investigating the mechanisms of neurotransmitter release and reuptake.

    Medicine: Utilized in pharmacological research to understand the effects of norepinephrine-dopamine reuptake inhibitors.

    Industry: Applied in the development of new antidepressant drugs and in quality control processes

Mechanism of Action

Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the norepinephrine and dopamine transporters. By blocking these transporters, the compound prevents the reuptake of neurotransmitters, leading to increased synaptic levels and prolonged neurotransmitter activity .

Comparison with Similar Compounds

Nomifensine-d3 Maleic Acid Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

This compound stands out due to its specific use in research involving isotopic labeling and its unique pharmacokinetic properties .

Properties

CAS No.

1795140-41-8

Molecular Formula

C20H22N2O4

Molecular Weight

357.424

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3;

InChI Key

GEOCVSMCLVIOEV-REHQRYIOSA-N

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Synonyms

1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate;  (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate;  (±)-Nomifensine-d3 Hydrogen Maleate;  Alival-d3;  HOE 984-d3;  Hostalival-d3;  Merital-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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